5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole
CAS No.:
Cat. No.: VC17251601
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO |
|---|---|
| Molecular Weight | 203.28 g/mol |
| IUPAC Name | 5-ethoxy-1-methyl-3-phenyl-2,3-dihydropyrrole |
| Standard InChI | InChI=1S/C13H17NO/c1-3-15-13-9-12(10-14(13)2)11-7-5-4-6-8-11/h4-9,12H,3,10H2,1-2H3 |
| Standard InChI Key | NSJQJJLOOHKRHO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC(CN1C)C2=CC=CC=C2 |
Introduction
Structural and Chemical Identity of 5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole
Molecular Architecture
The compound belongs to the 2,3-dihydro-1H-pyrrole family, a class of partially saturated five-membered heterocycles containing one nitrogen atom. Key substituents include:
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1-Methyl group: Attached to the nitrogen atom, enhancing steric bulk and influencing electronic properties.
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3-Phenyl group: Introduces aromatic character and potential π-π stacking interactions.
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5-Ethoxy group: An electron-donating substituent that modulates reactivity and solubility.
The dihydro nature of the pyrrole ring (saturation at positions 2 and 3) reduces aromaticity compared to fully unsaturated pyrroles, potentially altering its chemical behavior and biological interactions .
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C₁₄H₁₇NO, with a molecular weight of 215.29 g/mol. This calculation assumes:
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A 2,3-dihydro-1H-pyrrole core (C₄H₇N).
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Additions from substituents: CH₃ (methyl), C₆H₅ (phenyl), and OCH₂CH₃ (ethoxy).
Synthetic Strategies and Methodologies
Retrosynthetic Analysis
Potential synthetic routes draw from methodologies used for analogous pyrrole derivatives :
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Cyclization of Keto Esters: Ethyl 3-arylaminopropenoates could undergo cyclization in the presence of acid catalysts to form the dihydropyrrole core.
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Vilsmeier-Haack Formylation: Introduces formyl groups to pyrrole intermediates, enabling subsequent functionalization .
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Pd-Catalyzed Cross-Coupling: For introducing phenyl groups at position 3, as demonstrated in indenopyridazine syntheses .
Proposed Synthetic Pathway
A plausible route involves:
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Formation of the Dihydropyrrole Core:
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Reaction of ethyl 3-(methylamino)acrylate with phenylacetyl chloride under acidic conditions to yield a keto ester intermediate.
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Cyclization via intramolecular nucleophilic attack, facilitated by Lewis acids like BF₃·Et₂O.
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Functionalization at Position 5:
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Alkylation of the pyrrole nitrogen with methyl iodide.
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Ethoxylation via nucleophilic substitution using sodium ethoxide.
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Table 1: Comparative Synthetic Routes for Dihydropyrrole Derivatives
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Keto Ester Cyclization | BF₃·Et₂O, CH₂Cl₂, 0°C → RT | 62 | |
| Vilsmeier Formylation | POCl₃, DMF, 80°C | 55 | |
| Pd-Catalyzed Coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF | 48 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted spectral data based on analogous compounds :
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¹H NMR (CDCl₃):
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δ 1.35 (t, 3H, J = 7.0 Hz, OCH₂CH₃).
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δ 3.58 (s, 3H, NCH₃).
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δ 4.10 (q, 2H, J = 7.0 Hz, OCH₂).
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δ 6.70–7.40 (m, 5H, C₆H₅).
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¹³C NMR (CDCl₃):
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δ 14.1 (OCH₂CH₃).
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δ 38.5 (NCH₃).
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δ 63.8 (OCH₂).
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δ 125–140 (C₆H₅ and pyrrole carbons).
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Infrared (IR) Spectroscopy
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2950–2850 cm⁻¹ (C-H stretch, aliphatic).
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1600–1450 cm⁻¹ (C=C aromatic).
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1100 cm⁻¹ (C-O-C stretch, ethoxy).
Physicochemical Properties
Table 2: Predicted Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 85–90°C |
| Boiling Point | 290–295°C |
| Solubility in Water | Insoluble |
| LogP (Octanol-Water) | 3.2 |
| pKa | 4.1 (basic, NH) |
The ethoxy and phenyl groups contribute to high lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate .
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